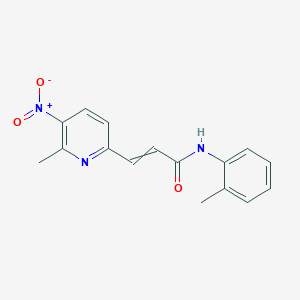
3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a pyridine ring substituted with a methyl and nitro group, and an amide linkage to a methylphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to the pyridine ring.
Alkylation: Addition of the methyl group to the pyridine ring.
Amidation: Formation of the amide bond between the pyridine derivative and 2-methylphenylprop-2-enamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The nitro and amide groups could play a role in binding to molecular targets, influencing pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Nitropyridin-2-yl)-N-phenylprop-2-enamide: Similar structure but without the methyl groups.
3-(6-Methylpyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide: Similar structure but without the nitro group.
Uniqueness
The presence of both the nitro and methyl groups on the pyridine ring, along with the amide linkage to a methylphenyl group, may confer unique chemical and biological properties to 3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
89862-10-2 |
|---|---|
Formule moléculaire |
C16H15N3O3 |
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
3-(6-methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-5-3-4-6-14(11)18-16(20)10-8-13-7-9-15(19(21)22)12(2)17-13/h3-10H,1-2H3,(H,18,20) |
Clé InChI |
LXDKSQUMHFPEBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C=CC2=NC(=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



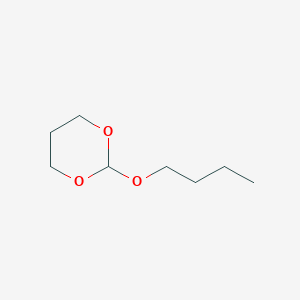

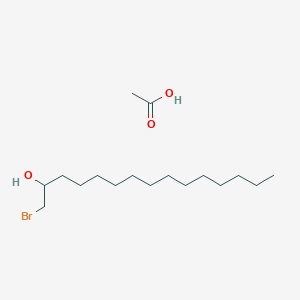


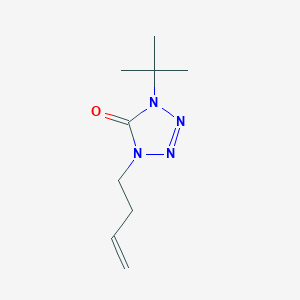


![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
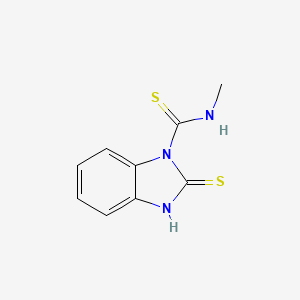
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
